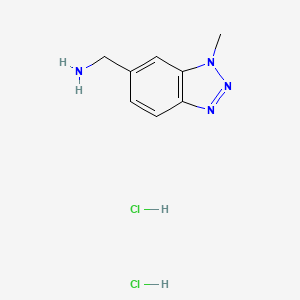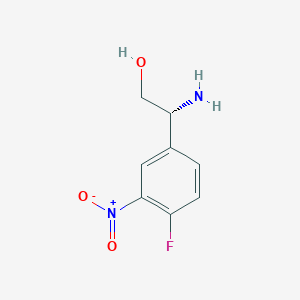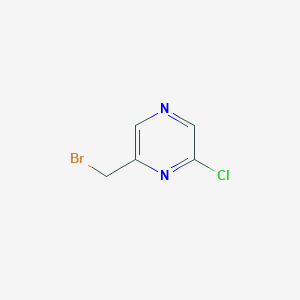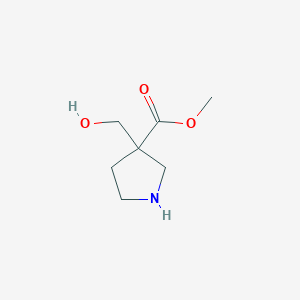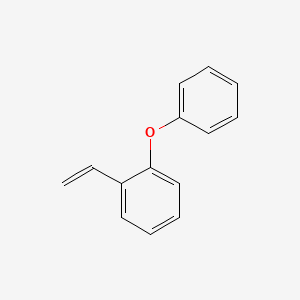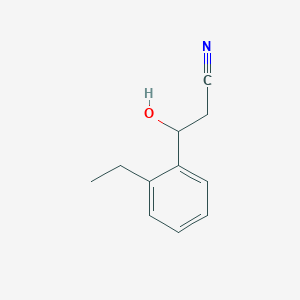![molecular formula C12H21NO B13596953 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bicyclo[221]heptan-2-ylmethyl)pyrrolidin-3-ol is a complex organic compound characterized by a bicyclic structure fused with a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps involve functional group transformations to introduce the pyrrolidine ring and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
科学研究应用
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but lacks the pyrrolidine ring.
Pyrrolidin-3-ol: Contains the pyrrolidine ring but lacks the bicyclic structure.
Camphene hydrate: Another bicyclic compound with different functional groups.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol is unique due to its combination of a bicyclic structure and a pyrrolidine ring, which imparts distinct chemical properties and potential applications. This dual structural feature sets it apart from other similar compounds, making it a valuable compound for various scientific investigations.
属性
分子式 |
C12H21NO |
|---|---|
分子量 |
195.30 g/mol |
IUPAC 名称 |
3-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H21NO/c14-12(3-4-13-8-12)7-11-6-9-1-2-10(11)5-9/h9-11,13-14H,1-8H2 |
InChI 键 |
UZACGZWDAMRXSU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2CC3(CCNC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)

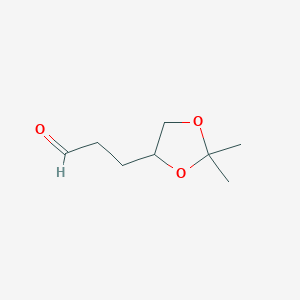
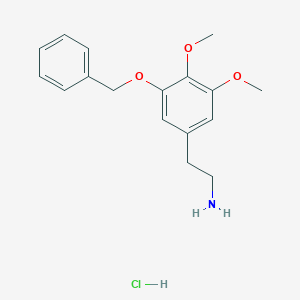

![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
